

CAS number and chemical identifiers for iodoxybenzene

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Compound of Interest

Compound Name: *Iodoxybenzene*

Cat. No.: *B1195256*

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An In-depth Technical Guide to Iodoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical identifiers, properties, synthesis, and applications of **iodoxybenzene**, a powerful oxidizing agent in organic synthesis.

Chemical Identifiers and Physical Properties

Iodoxybenzene is a hypervalent iodine compound with the chemical formula $C_6H_5IO_2$. It is a colorless, crystalline solid that is notable for its strong oxidizing capabilities. However, it is also an explosive compound, sensitive to heat and impact, requiring careful handling.^[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for **iodoxybenzene** is provided in Table 1. This information is essential for accurate identification and sourcing of the compound.

Identifier Type	Value
CAS Number	696-33-3
Molecular Formula	C ₆ H ₅ IO ₂
IUPAC Name	Iodylbenzene
InChI	InChI=1S/C6H5IO2/c8-7(9)6-4-2-1-3-5-6/h1-5H
InChIKey	BDOLQESNFGCNSC-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC=C(C=C1)I(=O)=O</chem>
PubChem CID	101840

Physical and Chemical Properties

Key physical and chemical properties of **iodoxybenzene** are summarized in Table 2.

Property	Value
Molecular Weight	236.01 g/mol
Appearance	Colorless solid
Melting Point	236-237 °C (explodes)
Solubility in Water	2.8 g/L at 12 °C, ~12 g/L at 100 °C[2]
Topological Polar Surface Area	34.1 Å ²
Hydrogen Bond Acceptor Count	2

Experimental Protocols

Detailed methodologies for the synthesis of **iodoxybenzene** are crucial for its safe and efficient preparation in a laboratory setting.

Synthesis of Iodoxybenzene from Iodobenzene

This one-step method is often preferred due to its simplicity and relatively high yield.[1]

Materials:

- Iodobenzene ($\text{C}_6\text{H}_5\text{I}$)
- 40% Peracetic acid ($\text{CH}_3\text{CO}_3\text{H}$)
- Deionized water
- Chloroform (CHCl_3)

Equipment:

- 500-mL three-necked flask
- Reflux condenser
- Stirrer
- Dropping funnel
- Oil bath
- Ice bath
- Büchner funnel

Procedure:

- A 500-mL three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel is charged with 20.4 g (0.10 mole) of iodobenzene.
- The flask is immersed in an oil bath maintained at 35°C .
- 75 g (65 mL, 0.50 mole) of 40% peracetic acid is added dropwise with vigorous stirring over a 30-minute period.
- After the addition is complete, the reaction mixture is diluted with 80 mL of water.

- The mixture is heated from 35°C to 100°C over a 20-minute period and maintained at 100°C for 45 minutes.
- The flask is then cooled to 0–5°C in an ice bath.
- The solid **iodoxybenzene** is collected on a Büchner funnel and air-dried.
- The crude product is purified by grinding it to a powder, macerating it with 70 mL of chloroform, and filtering. This chloroform wash is repeated.
- The purified solid is dried to yield 17–19 g (72–80%) of **iodoxybenzene**.[\[1\]](#)

Synthesis of Iodoxybenzene from Iodosobenzene

This method involves the disproportionation of iodosobenzene.

Materials:

- Iodosobenzene ($\text{C}_6\text{H}_5\text{IO}$)
- Deionized water
- Chloroform (CHCl_3)

Equipment:

- 5-L flask
- Steam distillation apparatus
- Büchner funnel
- Mortar and pestle

Procedure:

- In a 5-L flask, 110 g (0.5 mole) of iodosobenzene is made into a thin paste with water.
- The mixture is rapidly steam-distilled until all the iodobenzene is removed.

- The contents of the flask are cooled immediately.
- The white solid **iodoxybenzene** is filtered with suction and air-dried at room temperature.
- The product is then washed with chloroform and dried again.
- The resulting cake is lightly ground in a mortar to facilitate final drying, yielding 54–56 g (92–95%) of **iodoxybenzene**.[\[2\]](#)

Quantitative Data

While extensive quantitative data for **iodoxybenzene** is not readily available in public databases, likely due to its instability, this section provides available data and data for its precursor, iodobenzene, for reference.

Spectroscopic Data for Iodobenzene (Precursor)

As a reference, the spectroscopic data for the more stable precursor, iodobenzene, is provided below.

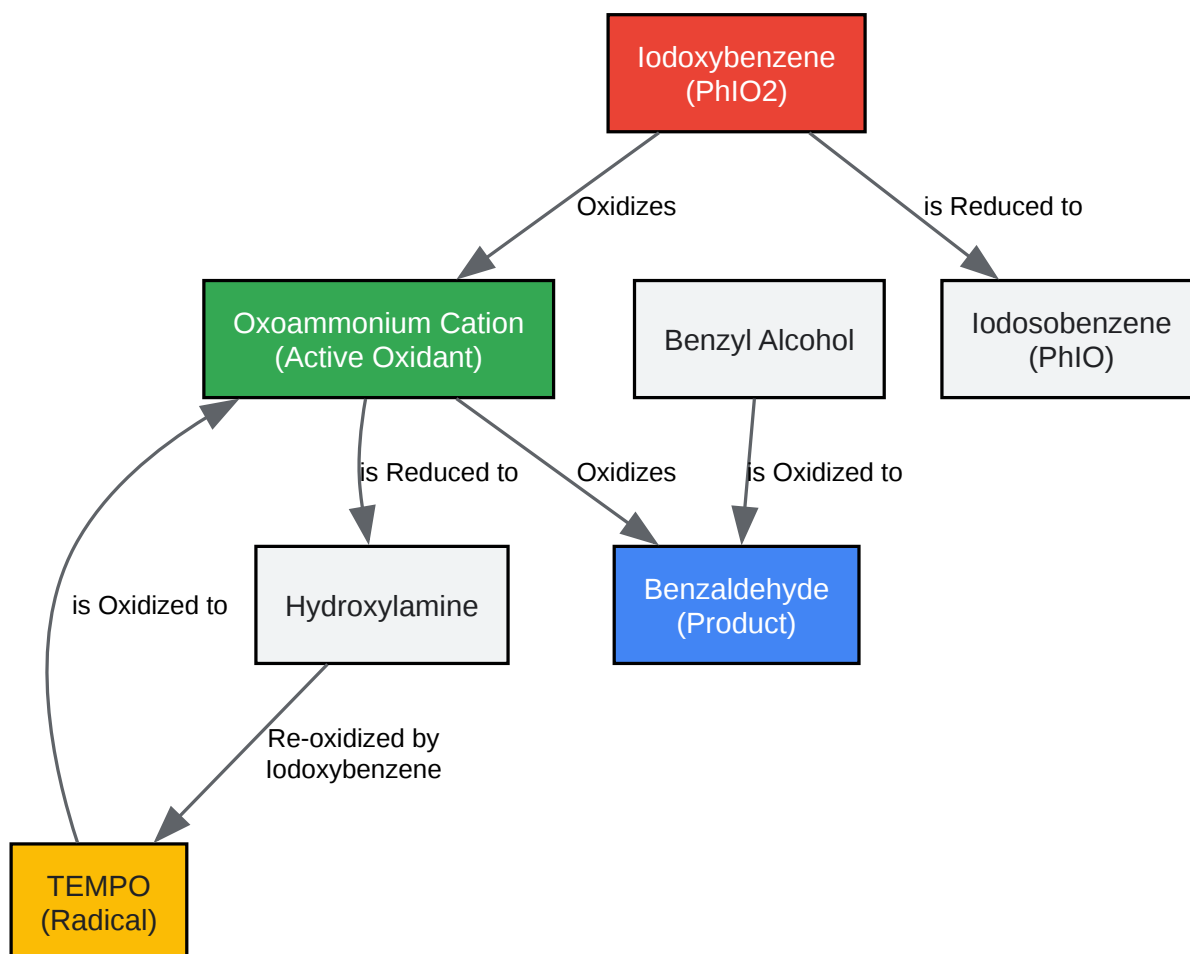
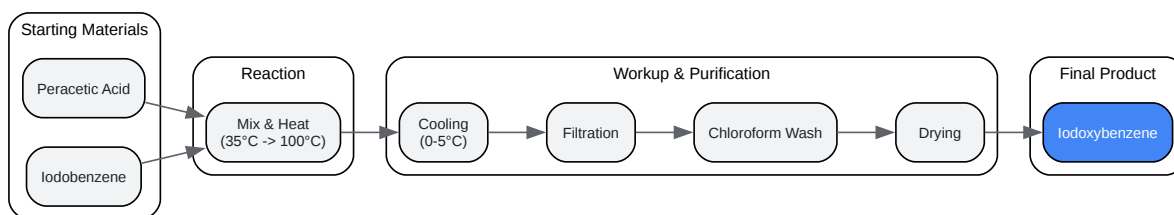
Spectroscopic Data	Values for Iodobenzene (C ₆ H ₅ I)
¹ H NMR (CDCl ₃ , 300 MHz), δ (ppm)	7.67 (d, J=7.9 Hz, 2H), 7.30 (t, J=7.7 Hz, 1H), 7.05 (t, J=7.7 Hz, 2H) [3]
¹³ C NMR (CDCl ₃), δ (ppm)	137.5, 130.1, 129.6, 94.5 [4]
IR (neat), ν (cm ⁻¹)	3056, 1578, 1472, 1441, 1065, 1013, 991, 733, 689 [5]
Mass Spectrum (EI), m/z (%)	204 (M ⁺ , 100), 77 (C ₆ H ₅ ⁺ , 80), 51 (32) [6] [7]

Note: Spectroscopic data for **iodoxybenzene** is not readily available in public spectral databases. Researchers should perform their own analyses upon synthesis.

Mandatory Visualizations

Experimental Workflow: Synthesis of Iodoxybenzene

The following diagram illustrates the key steps in the synthesis of **iodoxybenzene** from iodobenzene.



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